5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide
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Overview
Description
5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide is a heterocyclic aromatic compound that contains both nitro and amide functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of nitro groups on both the pyridine and phenyl rings makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by amide formation. One common method involves the nitration of pyridine with dinitrogen pentoxide in an organic solvent to form 3-nitropyridine . This intermediate can then be reacted with 4-nitroaniline under appropriate conditions to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. For example, the nitration step can be performed in a continuous flow reactor, allowing for better control over reaction conditions and improved safety .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 5-amino-N-(4-aminophenyl)pyridine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso derivatives or other oxidized products.
Scientific Research Applications
5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is a valuable intermediate for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: A precursor in the synthesis of 5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide.
4-Nitroaniline: Another precursor used in the synthesis of the compound.
2-Substituted-5-nitropyridines: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to the presence of nitro groups on both the pyridine and phenyl rings, which provides a high degree of reactivity and versatility for further chemical modifications.
Properties
CAS No. |
60524-29-0 |
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Molecular Formula |
C12H8N4O5 |
Molecular Weight |
288.22 g/mol |
IUPAC Name |
5-nitro-N-(4-nitrophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8N4O5/c17-12(8-5-11(16(20)21)7-13-6-8)14-9-1-3-10(4-2-9)15(18)19/h1-7H,(H,14,17) |
InChI Key |
DDQXQJBIWMLKIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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